5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine
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Overview
Description
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . It is a tetrahydropyridine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in the regulation of movement and coordination.
Mode of Action
This compound interacts with its targets by causing inflammation , excitotoxicity , mitochondrial apoptosis , and formation of inclusion bodies . It also induces oxidative stress that leads to neuronal damage . In dopaminergic neurons, it blocks the mitochondrial complex I , leading to mitochondrial dysfunction .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway by blocking mitochondrial complex I . This blockage disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The ROS can cause oxidative damage to cellular components, leading to cell death.
Pharmacokinetics
It is known that the compound can cross theblood-brain barrier (BBB) , which allows it to reach its primary targets in the brain
Result of Action
The result of the compound’s action is the damage to dopaminergic neurons in the striatum and substantia nigra . This damage can lead to motor symptoms associated with neurodegenerative diseases like Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-1-methylpyridinium iodide with a reducing agent such as sodium borohydride in a suitable solvent like ethanol . The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated tetrahydropyridine derivatives .
Scientific Research Applications
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
5-Methoxy-1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde: Another methoxy-substituted compound with different structural features.
Uniqueness
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-1-methyl-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-5-3-4-7(6-8)9-2/h4H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYIVWDEAHCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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